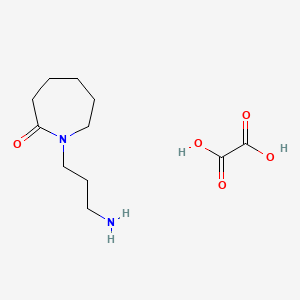

1-(3-Aminopropyl)azepan-2-one oxalate

Description

BenchChem offers high-quality 1-(3-Aminopropyl)azepan-2-one oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminopropyl)azepan-2-one oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-aminopropyl)azepan-2-one;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.C2H2O4/c10-6-4-8-11-7-3-1-2-5-9(11)12;3-1(4)2(5)6/h1-8,10H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWIYOYWEIZIMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CCCN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of 1-(3-Aminopropyl)azepan-2-one Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(3-Aminopropyl)azepan-2-one oxalate, a critical attribute for the development of a safe, effective, and stable pharmaceutical product. The guide details the scientific principles underpinning thermodynamic stability, outlines a systematic workflow for its assessment, and provides in-depth, field-proven experimental protocols. By integrating concepts of polymorphism, salt disproportionation, and solid-state characterization, this document serves as an essential resource for scientists and professionals in the pharmaceutical industry.

Introduction: The Imperative of Thermodynamic Stability in Pharmaceutical Salts

The selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a cornerstone of drug development. For 1-(3-Aminopropyl)azepan-2-one, the oxalate salt is a strategic choice to potentially enhance its physicochemical properties. The thermodynamic stability of this salt form is a paramount concern, as it directly impacts the drug's shelf-life, bioavailability, and ultimately, patient safety.[1][2] A thermodynamically stable solid form exists at the lowest energy state under defined conditions, ensuring consistency and predictability in its performance. Instability can lead to polymorphic transformations or salt disproportionation, altering the drug's properties and compromising its quality.[3][4]

Core Concepts in Solid-State Stability

A robust evaluation of thermodynamic stability necessitates a fundamental understanding of key solid-state phenomena:

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms.[3][4] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability.[4][5] Identifying the most stable polymorph is a critical objective in pharmaceutical development.[5]

-

Salt Disproportionation: This is the process where a salt reverts to its constituent free acid and base.[6][7][8] For 1-(3-Aminopropyl)azepan-2-one oxalate, this would involve its conversion back to 1-(3-Aminopropyl)azepan-2-one and oxalic acid. This phenomenon is often triggered by environmental factors such as humidity and can be influenced by the presence of excipients in a formulation.[6][7][9]

A Systematic Workflow for Stability Assessment

A comprehensive assessment of the thermodynamic stability of 1-(3-Aminopropyl)azepan-2-one oxalate should follow a structured, multi-phase approach.

Sources

- 1. synergybioscience.com [synergybioscience.com]

- 2. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. Salt disproportionation: A material science perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Rational Design of Pharmaceutical Salt Formulations by Understanding t" by Mitulkumar A Patel [docs.lib.purdue.edu]

- 9. conservancy.umn.edu [conservancy.umn.edu]

safety data sheet and toxicity of 1-(3-Aminopropyl)azepan-2-one oxalate

An In-depth Technical Guide to the Safety and Toxicity of 1-(3-Aminopropyl)azepan-2-one Oxalate

This guide provides a comprehensive analysis of the safety, handling, and toxicological profile of 1-(3-Aminopropyl)azepan-2-one oxalate. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to construct a robust safety framework, offers insights into its potential toxicological mechanisms, and provides standardized protocols for further assessment. Given the limited direct toxicological data for this specific salt, this guide employs a scientifically rigorous read-across approach, leveraging data from its constituent parts: the free base 1-(3-Aminopropyl)azepan-2-one, the parent lactam (ε-caprolactam), and the oxalate counter-ion.

Section 1: Comprehensive Safety and Properties Profile

Identification

| Property | Value | Source |

| IUPAC Name | 1-(3-aminopropyl)azepan-2-one oxalate | [1] |

| Synonyms | N-(3-Aminopropyl)caprolactam Oxalic Acid, 1-(3-Aminopropyl)hexahydro-2H-azepin-2-one Oxalic Acid | [2][3][4] |

| Molecular Formula | C₁₁H₂₀N₂O₅ (Salt); C₉H₁₈N₂O (Free Base) | [1] |

| Molecular Weight | 260.29 g/mol (Salt); 170.25 g/mol (Free Base) | [1][5] |

| CAS Number | Not assigned for Oxalate; 24566-95-8 (Free Base) | [3][5][6] |

Hazard Identification

This compound presents a dual hazard profile stemming from the irritant nature of the aminopropyl azepanone base and the systemic toxicity of the oxalate anion.

GHS Classification (Inferred):

-

Acute Toxicity, Oral (Category 4) - Based on the free base classification and the known toxicity of oxalates.[7]

-

Skin Irritation (Category 2) - Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A) - Causes serious eye irritation.[1]

GHS Label Elements:

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] |

| Precautionary Statements | Prevention: P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. Response: P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[8] |

Physical and Chemical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid. | Inferred from typical salt form. The free base is a liquid.[3][9] |

| Boiling Point | 326°C at 760 mmHg (Free Base) | |

| Flash Point | 150.9°C (Free Base) | |

| Solubility | Soluble in polar solvents. | [3] Oxalate salts often have good water solubility. |

Handling, Storage, and Stability

-

Safe Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Recommended storage temperatures vary by supplier, from room temperature to +4°C.[1][2]

-

Stability: Stable under recommended storage conditions.

-

Incompatibilities: Strong oxidizing agents.

Section 2: Toxicological Profile and Mechanistic Insights

The overall toxicity of 1-(3-Aminopropyl)azepan-2-one oxalate is best understood by considering the independent and potentially synergistic effects of its constituent ions upon dissociation in a biological system.

Caption: Dissociation and dual-toxicity mechanism.

Read-Across Analysis

-

1-(3-Aminopropyl)azepan-2-one (Free Base): The primary contributor to the irritant properties of the salt. Amines are characteristically alkaline and can cause irritation or burns to skin and mucous membranes. The GHS classification "Harmful if swallowed" suggests moderate acute oral toxicity.

-

ε-Caprolactam: The core lactam structure of the molecule. ε-Caprolactam itself has low to moderate acute toxicity (rat LD50: 1155-1660 mg/kg) and is known to be an irritant to the eyes, skin, and respiratory tract.[10][11] It is not considered carcinogenic.[10][11] A review of human and animal data suggests a relatively low overall toxicity, partly due to its rapid elimination.[12]

-

Oxalic Acid/Oxalates: The primary driver of systemic toxicity upon ingestion. Oxalates are readily absorbed and chelate calcium ions in the bloodstream, forming insoluble calcium oxalate. These crystals can precipitate in the renal tubules, leading to mechanical damage, kidney inflammation, and acute kidney injury.[7] The lethal dose of oxalates for sheep is reported to be 5-6 g/kg of body weight, but this can be significantly lower depending on nutritional status.[7]

Anticipated Toxicological Endpoints

-

Acute Toxicity: Harmful if swallowed. The oral LD50 is likely to fall within the range of 300-2000 mg/kg (GHS Category 4), driven by a combination of the base's toxicity and the nephrotoxic effects of the oxalate.

-

Skin and Eye Irritation: The compound is confirmed to be a skin and eye irritant.[1] Prolonged contact could potentially lead to more severe damage.

-

Sensitization: Data is not available, but related amines and lactams are not widely known as potent sensitizers.

-

Genotoxicity/Carcinogenicity: No data exists for the title compound. However, the parent lactam, ε-caprolactam, has tested negative in a range of genotoxicity and carcinogenicity studies.[10]

-

Specific Target Organ Toxicity (STOT):

-

Single Exposure: Inhalation of dust may cause respiratory tract irritation.

-

Repeated Exposure: The primary target organ of concern following repeated oral exposure is the kidney , due to the potential for oxalate accumulation.[7]

-

Section 3: Standardized Protocols for Toxicity Assessment

For novel compounds like 1-(3-Aminopropyl)azepan-2-one oxalate, it is crucial to generate empirical data. The following OECD guidelines represent the gold standard for regulatory toxicological assessment.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a minimal number of animals to classify a substance into one of the GHS toxicity categories.

Objective: To determine the acute oral toxicity and estimate the LD50 of the test substance.

Methodology:

-

Animal Model: Typically, female rats are used. Animals are fasted prior to dosing.

-

Dosing: A stepwise procedure is used, starting with a dose from one of four fixed levels (5, 50, 300, 2000 mg/kg body weight). The starting dose is selected based on any existing information. For this compound, a starting dose of 300 mg/kg would be a scientifically sound choice.

-

Procedure:

-

A group of three fasted female rats is dosed with the starting dose.

-

The outcome (survival or death) is observed.

-

If 2-3 animals die, the test is stopped, and the substance is classified.

-

If 0-1 animal dies, a further group of three animals is dosed at the next higher or lower dose level, depending on the outcome.

-

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

-

Endpoint: The primary endpoint is mortality, which allows for classification into a GHS category. A full necropsy of all animals is performed at the end of the study.

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Protocol: Acute Dermal & Eye Irritation (OECD 404 & 405)

Objective: To assess the potential of the substance to cause skin or eye irritation/corrosion.

Methodology (Skin - OECD 404):

-

Animal Model: A single albino rabbit.

-

Application: 0.5 g of the solid substance, moistened with a small amount of water, is applied to a small patch of shaved skin (~6 cm²). The patch is covered with a gauze dressing for 4 hours.

-

Observation: The dressing is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Endpoint: The substance is classified based on the severity and reversibility of the observed skin reactions.

Methodology (Eye - OECD 405):

-

Animal Model: A single albino rabbit.

-

Application: A small amount of the substance (e.g., 0.1 g) is instilled into the conjunctival sac of one eye. The other eye serves as an untreated control.

-

Observation: The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

Endpoint: The substance is classified based on the severity and reversibility of the observed eye lesions.

Section 4: Emergency Procedures and Risk Management

A proactive approach to safety is paramount when handling chemicals with incomplete toxicological profiles.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. Inform medical personnel about the potential for oxalate toxicity and associated hypocalcemia and kidney damage.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8] If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

Spill Response

Caption: Decision flowchart for spill response.

-

Minor Spill (Contained):

-

Ensure proper personal protective equipment (PPE) is worn (nitrile gloves, safety goggles, lab coat).

-

Avoid breathing dust.

-

Carefully sweep up the solid material and place it into a designated, labeled container for chemical waste. Avoid generating dust.

-

Clean the spill area with soap and water.

-

-

Major Spill:

-

Evacuate the immediate area and alert others.[15]

-

Prevent entry into the area.

-

Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.

-

References

-

AChemBlock. (2026, February 6). 1-(3-aminopropyl)azepan-2-one oxalate 95%. Link

-

Sigma-Aldrich. 1-(3-Aminopropyl)azepan-2-one. Link

-

Fluorochem. 1-(3-Aminopropyl)azepan-2-one. Link

-

UCLA Chemistry and Biochemistry. Emergency Procedures. Link

-

Sigma-Aldrich. (2012, January 20). Safety Data Sheet - DL-1-Amino-2-propanol. Link

-

Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Link

-

Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Link

-

University of Kentucky Research Safety. Emergency Procedures for Incidents Involving Chemicals. Link

-

Santa Cruz Biotechnology, Inc. 1-(3-aminopropyl)azepan-2-one. Link

-

Diversey SDS. (2021, March 1). Safety Data Sheet. Link

-

Fisher Scientific. (2011, May 27). Safety Data Sheet - N-BOC-1,3-Diaminopropane. Link

-

SCOEL. Recommendation of the Scientific Committee for Occupational Exposure Limits for e-caprolactam. Link

-

LGC Standards. N-(3-Aminopropyl)caprolactam Oxalic Acid. Link

-

BLD Pharm. 1-(3-Aminopropyl)azepan-2-one oxalate. Link

-

Kelman, G. R. (1986). Biologic activity of epsilon-caprolactam. Environmental Health Perspectives, 70, 13-16. Link

-

University of Warwick. (2024, April 16). Emergency Protocol for Labs, Workshops and Associated Stores. Link

-

University of Waterloo. Emergency Response Guide – Exposures & Spills. Link

-

Manchester Organics. 1-(3-Aminopropyl)azepan-2-one. Link

-

Laboratory Safety. Emergency Response Guide for Laboratories. Link

-

CymitQuimica. N-(3-Aminopropyl)caprolactam. Link

-

PubChem - NIH. Caprolactam. Link

-

LGC Standards. N-(3-Aminopropyl)caprolactam Oxalic Acid. Link

-

OEHHA. (2013, October). Reference Exposure Levels (RELs) for Caprolactam. Link

-

Calagna, C., et al. (2025, June 5). Description of Acute and Chronic Cases of Poisoning by Oxalis pes-caprae. Animals, 15(11), 1668. Link

Sources

- 1. 1-(3-aminopropyl)azepan-2-one oxalate 95% | AChemBlock [achemblock.com]

- 2. N-(3-Aminopropyl)caprolactam Oxalic Acid [lgcstandards.com]

- 3. CAS 24566-95-8: N-(3-Aminopropyl)caprolactam | CymitQuimica [cymitquimica.com]

- 4. N-(3-Aminopropyl)caprolactam Oxalic Acid [lgcstandards.com]

- 5. 1-(3-aminopropyl)azepan-2-one | CAS 24566-95-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. mdpi.com [mdpi.com]

- 8. sds.diversey.com [sds.diversey.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. ser.nl [ser.nl]

- 11. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Biologic activity of epsilon-caprolactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 14. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]

- 15. cmu.edu [cmu.edu]

role of 1-(3-Aminopropyl)azepan-2-one oxalate in pharmaceutical synthesis

The Role of 1-(3-Aminopropyl)azepan-2-one Oxalate in Pharmaceutical Synthesis: From Reagent Precursor to Critical Process Impurity[1]

Executive Summary

1-(3-Aminopropyl)azepan-2-one oxalate (CAS: 24566-95-8), also known as N-(3-aminopropyl)caprolactam oxalate , occupies a unique and dualistic niche in pharmaceutical chemistry.[1] It is primarily known not as a structural motif in final drug targets, but as the mechanistic progenitor and hydrolytic degradation product of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , a ubiquitous non-nucleophilic base used in thousands of API (Active Pharmaceutical Ingredient) syntheses.[1]

For the process chemist, this compound represents a critical control point. Its presence indicates either the incomplete cyclization during DBU manufacturing or the moisture-induced degradation of DBU during drug synthesis.[1] Consequently, it acts as a vital impurity marker (e.g., Baricitinib Impurity 20 ) and a reference standard for validating the quality of reaction environments. This guide details its chemical profile, its synthesis into DBU, and its management as a Critical Quality Attribute (CQA) in GMP environments.

Chemical Profile & Mechanistic Significance

The compound consists of a seven-membered caprolactam ring N-substituted with a propylamine chain.[1] The oxalate salt form is utilized to stabilize the otherwise oxidation-prone primary amine and to provide a crystalline solid suitable for use as an analytical reference standard.[1]

| Property | Specification |

| IUPAC Name | 1-(3-Aminopropyl)azepan-2-one oxalate |

| Common Name | N-(3-Aminopropyl)caprolactam oxalate |

| Molecular Formula | C |

| Role | DBU Precursor, DBU Hydrolysis Product, Impurity Standard |

| Key Reactivity | Primary amine nucleophilicity; Lactam ring stability |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar organics |

The DBU Equilibrium

The pharmaceutical relevance of this compound is defined by its relationship with DBU.[1] DBU is a bicyclic amidine formed by the dehydration of 1-(3-aminopropyl)azepan-2-one.[1] Conversely, in the presence of water, DBU hydrolyzes back to this ring-opened lactam-amine.[1]

Mechanistic Insight:

-

Forward Reaction (Synthesis): Intramolecular nucleophilic attack of the primary amine onto the lactam carbonyl, followed by dehydration.

-

Reverse Reaction (Degradation): Nucleophilic attack of water on the amidine carbon of DBU, leading to ring opening.[1]

Synthesis of the Reagent: The DBU Pathway[1]

While often viewed as an impurity, 1-(3-aminopropyl)azepan-2-one is the penultimate intermediate in the industrial synthesis of DBU.[1] Understanding this pathway is essential for sourcing reagents of high purity.

Experimental Workflow: Cyclodehydration to DBU

Note: This protocol describes the conversion of the free base form. If starting with oxalate, a neutralization step is required.

Step 1: Neutralization (if using Oxalate)

-

Dissolve 10.0 g of 1-(3-aminopropyl)azepan-2-one oxalate in 50 mL water.

-

Adjust pH to >12 using 50% NaOH solution.

-

Extract with Toluene (3 x 30 mL). Dry organic phase over Na

SO

Step 2: Cyclodehydration

-

Reagents: Charge the free amine (approx. 6.5 g) into a reactor equipped with a Dean-Stark trap.[1]

-

Catalyst: Add p-toluenesulfonic acid (PTSA) (0.05 eq) as a catalyst.

-

Solvent: Use Xylene (50 mL) for azeotropic water removal.

-

Reaction: Reflux at 140-150°C for 4-6 hours. Monitor water collection in the trap.

-

Completion: The reaction is complete when theoretical water volume is collected and HPLC shows <0.5% starting amine.

-

Workup: Cool to RT, wash with dilute NaOH to remove PTSA, dry, and distill under reduced pressure to yield pure DBU.

Figure 1: The synthetic lifecycle of DBU, highlighting 1-(3-Aminopropyl)azepan-2-one as both the key precursor and the primary degradation product.[1]

Case Study: Control of Impurities in Baricitinib Synthesis

In the synthesis of Baricitinib (a JAK inhibitor), DBU is frequently employed as a base to facilitate coupling reactions or dehydrohalogenations.[1] The presence of Baricitinib Impurity 20 (identified as 1-(3-aminopropyl)azepan-2-one) is a direct indicator of DBU instability.[1]

The Problem: DBU Hydrolysis

In non-anhydrous conditions, DBU acts as a hydrotrope and absorbs moisture.[1] The amidine functionality is susceptible to hydrolysis, cleaving the bicyclic system to regenerate the lactam-amine.[1]

Impact on API:

-

Side Reactions: The regenerated primary amine (1-(3-aminopropyl)azepan-2-one) is a nucleophile.[1] It can compete with the API intermediates for electrophiles (e.g., sulfonyl chlorides, alkyl halides), forming "pseudo-dimeric" impurities that are difficult to purge.

-

Stoichiometry: Loss of DBU strength affects reaction kinetics.[1]

Impurity Management Protocol

To ensure pharmaceutical quality, the level of 1-(3-aminopropyl)azepan-2-one must be monitored.[1]

Analytical Method (HPLC-UV/MS):

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (buffers amine).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 20 min.

-

Detection: UV at 210 nm (amide absorption) or MS (ESI+, m/z 171.2 [M+H]+).

-

Limit: Typically controlled to <0.15% in the final API.

Table 1: Troubleshooting DBU-Mediated Reactions

| Observation | Root Cause | Corrective Action |

| High levels of Impurity 20 | Wet solvent or DBU reagent | Distill DBU from CaH |

| Low Yield of API | DBU hydrolysis consuming base | Increase DBU equivalents; Switch to inert atmosphere (N |

| Unknown Peak (M+ API fragment) | Amine-Impurity Coupling | The primary amine of the impurity has reacted with the electrophile.[1] Purge impurity upstream. |

Handling and Stability of the Oxalate Salt

While the free amine is a hygroscopic oil prone to air oxidation (browning), the oxalate salt is the preferred form for storage and use as a reference standard.

-

Storage: Store at 2-8°C, desiccated, and protected from light.

-

Safety: The compound is an irritant. Standard PPE (gloves, goggles) is required.

-

Conversion: To generate the free base in situ for reactions, suspend the oxalate in the reaction solvent and add a stoichiometric amount of a stronger inorganic base (e.g., K

CO

References

-

Sigma-Aldrich. 1-(3-Aminopropyl)azepan-2-one Product Specification and CAS Data. Link

-

National Institutes of Health (NIH) - PubChem. Compound Summary: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1] (Detailed hydrolysis pathways). Link

-

European Pharmacopoeia (Ph. Eur.). Control of Impurities in Substances for Pharmaceutical Use. (General guidelines on amine impurities). Link

-

ChemicalBook. Synthesis of DBU and N-(3-aminopropyl)caprolactam intermediates. Link

-

Cymit Quimica. Baricitinib Impurity 20 Reference Standard Data. Link

Sources

Methodological & Application

Application Note: A Systematic Approach for Solvent Selection to Dissolve 1-(3-Aminopropyl)azepan-2-one Oxalate

Abstract: The selection of an appropriate solvent is a critical first step in the development of robust chemical processes, analytical methods, and formulations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting a suitable solvent system for 1-(3-Aminopropyl)azepan-2-one oxalate. We will explore the physicochemical properties of this amine salt and outline a systematic, multi-tiered experimental protocol for both qualitative and quantitative solubility determination. The causality behind experimental choices is explained to empower scientists to adapt these principles to other complex solubility challenges.

Introduction: The Critical Role of Solvent Selection

1-(3-Aminopropyl)azepan-2-one oxalate is an organic salt comprised of a basic amine, 1-(3-aminopropyl)azepan-2-one, and a dicarboxylic acid, oxalic acid. The parent amine contains a polar lactam ring and a flexible aminopropyl chain, while the oxalate counter-ion introduces ionic character and additional hydrogen bonding sites.[1][2][3] The effective dissolution of this compound is paramount for a variety of applications, including:

-

Reaction Media: Ensuring reactants are in the same phase for chemical synthesis.

-

Purification: Facilitating crystallization or chromatography.

-

Analytical Chemistry: Preparing solutions for techniques like HPLC or NMR.

-

Formulation Development: Creating stable liquid formulations or enabling wet granulation processes.[4]

Choosing a solvent based solely on trial and error is inefficient and can lead to process development issues later on.[5] A methodical approach, grounded in the physicochemical properties of the solute, is essential for identifying a solvent that provides not only high solubility but also stability, safety, and process compatibility.

Theoretical Framework: Predicting Solubility

A predictive understanding of solubility begins with analyzing the molecular structure of 1-(3-Aminopropyl)azepan-2-one oxalate.

2.1 Molecular Structure Analysis The molecule's solubility is governed by the interplay of its distinct structural motifs:

-

Ionic Salt Character: The primary driver for solubility in polar solvents. The ionic bond between the protonated amine and the oxalate anion will readily interact with solvents that have a high dielectric constant and can stabilize charged species.

-

Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (N-H from the ammonium ion) and acceptors (C=O from the lactam and C=O and O-H from the oxalate). Solvents capable of hydrogen bonding (e.g., water, alcohols) are predicted to be effective.

-

Polar Aprotic Interactions: The polar lactam group can engage in dipole-dipole interactions with polar aprotic solvents like DMSO or DMF.

-

Non-Polar Character: The -(CH2)n- backbone of the caprolactam ring and the propyl chain introduce some non-polar character, which may allow for limited solubility in less polar solvents.

The principle of "like dissolves like" suggests that highly polar, protic solvents will be the most effective candidates.

Diagram 1: Key Molecular Features Influencing Solubility A Graphviz diagram illustrating the functional groups of 1-(3-Aminopropyl)azepan-2-one oxalate that dictate its interaction with solvents.

2.2 Hansen Solubility Parameters (HSP) For a more advanced prediction, Hansen Solubility Parameters can be employed.[6][7][8][9] HSP theory decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solvent is likely to dissolve a solute if their respective HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated; a smaller distance implies higher affinity.[10] While the specific HSP values for this oxalate salt are not published, values for similar structures can be used as an initial guide to screen a solvent library computationally before experimental work begins.

A Systematic Workflow for Solvent Selection

We propose a two-tiered experimental workflow to efficiently screen and quantify solvent efficacy. This approach minimizes compound usage while maximizing data quality.

Diagram 2: Experimental Workflow for Solvent Selection A flowchart outlining the decision-making process for systematic solvent screening and selection.

3.1 Proposed Solvent Screening Panel The initial selection of solvents should cover a range of polarities, proticities, and chemical classes. The table below provides a starting point, including relevant properties and safety classifications according to ICH Q3C guidelines for residual solvents in pharmaceuticals.[11][12][13][14][15]

Table 1: Proposed Solvents for Initial Screening

| Solvent | Class | Type | Dielectric Constant (20°C) | Boiling Point (°C) | ICH Class |

| Water | Polar Protic | Protic | 80.1 | 100.0 | - |

| Methanol | Polar Protic | Alcohol | 33.0 | 64.7 | 2 |

| Ethanol | Polar Protic | Alcohol | 24.5 | 78.3 | 3 |

| Isopropanol (IPA) | Polar Protic | Alcohol | 19.9 | 82.5 | 3 |

| Acetonitrile | Polar Aprotic | Nitrile | 37.5 | 81.6 | 2 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sulfoxide | 47.2 | 189.0 | 3 |

| Acetone | Polar Aprotic | Ketone | 21.0 | 56.0 | 3 |

| Tetrahydrofuran (THF) | Polar Aprotic | Ether | 7.5 | 66.0 | 2 |

| Dichloromethane (DCM) | Non-Polar | Halogenated | 9.1 | 39.6 | 2 |

| Toluene | Non-Polar | Aromatic | 2.4 | 110.6 | 2 |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for 1-(3-Aminopropyl)azepan-2-one oxalate and all solvents used.

4.1 Protocol 1: Tier 1 - Small-Scale Qualitative Solubility Assessment

Objective: To rapidly classify solvents as "Soluble," "Partially Soluble," or "Insoluble" using a minimal amount of material.

Materials:

-

1-(3-Aminopropyl)azepan-2-one oxalate

-

Selected solvents from Table 1

-

4 mL glass vials with screw caps

-

Analytical balance (4-decimal place)

-

Vortex mixer

-

Pipettor or graduated cylinder

Procedure:

-

Preparation: Weigh approximately 5 mg of 1-(3-Aminopropyl)azepan-2-one oxalate directly into a labeled 4 mL glass vial. Record the exact mass.

-

Solvent Addition: Add 100 µL of the first test solvent to the vial. This corresponds to an initial concentration of ~50 mg/mL.

-

Mixing: Cap the vial securely and vortex for 60 seconds at room temperature.

-

Observation: Visually inspect the vial against a dark background. Look for any remaining solid particles.

-

If the solid is completely dissolved, record the result as "Soluble > 50 mg/mL" .

-

If the solid is not completely dissolved, proceed to the next step.

-

-

Incremental Addition: Add another 400 µL of the solvent (for a total of 500 µL). This corresponds to a concentration of ~10 mg/mL. Vortex for 60 seconds.

-

Observation: Visually inspect the vial again.

-

If the solid is completely dissolved, record as "Soluble > 10 mg/mL" .

-

If some solid has dissolved but undissolved particles remain, record as "Partially Soluble" .

-

-

Final Addition: Add a final 500 µL of the solvent (for a total of 1.0 mL). This corresponds to a concentration of ~5 mg/mL. Vortex for 60 seconds.

-

Final Observation & Classification:

-

If the solid is now dissolved, record as "Soluble > 5 mg/mL" .

-

If solid material is still clearly visible, record as "Insoluble < 5 mg/mL" .

-

-

Repeat: Repeat steps 1-8 for each solvent in the screening panel.

4.2 Protocol 2: Tier 2 - Quantitative Solubility Measurement by HPLC

Objective: To determine the precise equilibrium solubility of the compound in promising solvents identified in Tier 1.

Materials:

-

1-(3-Aminopropyl)azepan-2-one oxalate

-

Promising solvents (e.g., those classified as "Partially Soluble" or "Soluble")

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Orbital shaker with temperature control

-

Centrifuge

Procedure:

-

Slurry Preparation: Add an excess amount of 1-(3-Aminopropyl)azepan-2-one oxalate to a vial (e.g., 20-30 mg). Add 1.0 mL of the chosen solvent. This ensures a saturated solution with excess solid present.

-

Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 250 rpm). Allow the slurry to equilibrate for at least 24 hours to ensure equilibrium is reached.

-

Sample Separation: After equilibration, remove the vial and allow the excess solid to settle. Alternatively, centrifuge the vial at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the solid.

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any fine particulate matter that could interfere with the analysis.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis:

-

Method: Develop a suitable HPLC method to quantify the analyte. A generic starting point could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) and UV detection at an appropriate wavelength.

-

Calibration: Prepare a series of standard solutions of known concentration and generate a calibration curve (Peak Area vs. Concentration).

-

Quantification: Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Beyond Solubility: Practical Considerations

The optimal solvent is not always the one with the highest dissolving power. The final selection must align with the intended application.[16][17]

-

Chemical Stability: Is the compound stable in the solvent over time? Run a stability study by preparing a solution and analyzing it by HPLC at t=0 and t=24h.

-

Process Safety & Environmental Impact: Prioritize solvents from ICH Class 3.[11][13][14][15] Avoid Class 1 solvents unless absolutely necessary and justified.

-

Downstream Processing: Consider the solvent's boiling point. A volatile solvent is easier to remove, which is advantageous for isolation of a solid product. A high-boiling solvent like DMSO may be difficult to remove.

-

Crystallization: If the goal is crystallization, a solvent system where solubility is highly dependent on temperature is ideal for cooling crystallization. Alternatively, a solvent in which the compound is soluble combined with an anti-solvent in which it is insoluble is required for anti-solvent crystallization.[5]

Conclusion

This application note provides a robust, science-driven framework for selecting a suitable solvent for 1-(3-Aminopropyl)azepan-2-one oxalate. By combining theoretical predictions with a systematic, two-tiered experimental approach, researchers can efficiently identify and validate optimal solvents. This methodology not only saves time and valuable material but also builds a foundation of process understanding that is crucial for successful research, development, and manufacturing outcomes.

References

-

Caprolactam (Chemical) – Study Guide . StudyGuides.com. [Link]

-

ICH Q3C (R9) Residual solvents - Scientific guideline . European Medicines Agency (EMA). [Link]

-

Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification . Journal of the Brazilian Chemical Society. [Link]

-

Caprolactam - Wikipedia . Wikipedia. [Link]

-

Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs . Pharmaceutical Sciences. [Link]

-

Understanding Oxalic Acid Extra Pure: Properties, Applications, And Safety . Westlab. [Link]

-

Oxalic Acid: Properties, Applications, and Uses . Alpha Chemical Co. [Link]

-

All You Need to Know About Oxalic Acid . Oasis Chemical Materials Trading. [Link]

-

Oxalic Acid | Formula, Uses & Properties - Lesson . Study.com. [Link]

-

Hansen Solubility Parameters for Selection of Green Extraction Solvents . ACS Sustainable Chemistry & Engineering. [Link]

-

Physical and chemical properties of oxalic acids.how they react with elements . askIITians. [Link]

-

Analysis of Residual Solvents According to the New ICH Q3C Guideline . Shimadzu (Europe). [Link]

-

impurities: guideline for residual solvents q3c(r9) . ICH. [Link]

-

Caprolactam . GHTECH. [Link]

-

Caprolactam | C6H11NO | CID 7768 . PubChem - NIH. [Link]

-

HSP for Beginners . Hansen Solubility Parameters. [Link]

-

ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents . Therapeutic Goods Administration (TGA). [Link]

-

impurities: guideline for residual solvents q3c(r7) . ICH. [Link]

-

Pharmaceutical Salts Optimization of Solubility or Even More? . Solvias. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations . MDPI. [Link]

-

Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities . Organic Process Research & Development. [Link]

-

Pharmaceutical salts of small molecule drugs: opportunities and challenges . European Pharmaceutical Review. [Link]

-

Solvent Selection in Pharmaceutical Crystallization Process Development . YouTube. [Link]

-

3.2.S.1.3 General Properties . FDA. [Link]

-

1-(3-Aminopropyl)azepan-2-one from DBU hydrolysis . ResearchGate. [Link]

Sources

- 1. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 2. alphachem.biz [alphachem.biz]

- 3. Oxalic Acid | Formula, Uses & Properties - Lesson | Study.com [study.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 9. specialchem.com [specialchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]

- 13. database.ich.org [database.ich.org]

- 14. tga.gov.au [tga.gov.au]

- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

step-by-step preparation of 1-(3-Aminopropyl)azepan-2-one oxalate from precursors

An Application Note for the Step-by-Step Preparation of 1-(3-Aminopropyl)azepan-2-one Oxalate

Introduction: A Versatile Diamine Building Block

1-(3-Aminopropyl)azepan-2-one, also known as N-(3-Aminopropyl)caprolactam, is a derivative of caprolactam featuring a primary amine functional group.[1] This structure, combining a lactam ring with a flexible aminopropyl chain, makes it a valuable bifunctional building block in synthetic chemistry.[1] Its applications are found in polymer chemistry, where it can be incorporated into polyamides to modify material properties like flexibility and thermal stability, and as an intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research.[1][2]

Due to the liquid and sometimes unstable nature of the free amine, it is often converted to a stable, crystalline salt for easier handling, purification, and storage. The oxalate salt is a common and effective choice for this purpose.[3][4] This document provides a comprehensive, step-by-step guide for the synthesis of 1-(3-Aminopropyl)azepan-2-one oxalate from its fundamental precursors: ε-caprolactam and acrylonitrile. The protocol is divided into three main stages: cyanoethylation of caprolactam, catalytic reduction of the resulting nitrile, and final isolation as the oxalate salt.

Overall Synthesis Pathway

The synthesis is a three-step process beginning with the Michael addition of ε-caprolactam to acrylonitrile. The resulting nitrile intermediate is then reduced to the primary amine, which is subsequently precipitated and purified as its oxalate salt.

Caption: Overall three-step reaction pathway.

Part 1: Synthesis of 1-(2-Cyanoethyl)azepan-2-one

This initial step involves a base-catalyzed Michael addition (cyanoethylation) of ε-caprolactam to acrylonitrile. The nucleophilic nitrogen of the caprolactam anion attacks the electrophilic β-carbon of acrylonitrile. A weak base is sufficient to deprotonate the caprolactam to initiate the reaction.

Protocol: Cyanoethylation of ε-Caprolactam

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Place the flask in a heating mantle.

-

Reagent Addition: To the flask, add ε-caprolactam and a suitable solvent such as toluene or tert-butanol.

-

Catalyst: Add a catalytic amount of a base (e.g., potassium tert-butoxide or sodium methoxide). The base deprotonates the caprolactam, forming the lactamate anion necessary for initiating the reaction.

-

Acrylonitrile Addition: While stirring under a nitrogen atmosphere, slowly add acrylonitrile dropwise to the mixture. This is an exothermic reaction, and controlled addition is necessary to manage the reaction temperature.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst with a weak acid (e.g., acetic acid).

-

Purification: Remove the solvent under reduced pressure. The resulting crude product, 1-(2-cyanoethyl)azepan-2-one, can be purified by vacuum distillation or used directly in the next step if purity is sufficient.

Table 1: Reagents for Cyanoethylation

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |

| ε-Caprolactam | 113.16 | 1.0 | 113.16 g | Starting Material |

| Acrylonitrile | 53.06 | 1.1 | 58.4 g (~72 mL) | Reagent |

| Potassium tert-butoxide | 112.21 | 0.05 | 5.6 g | Catalyst |

| Toluene | - | - | 250 mL | Solvent |

Part 2: Reduction of 1-(2-Cyanoethyl)azepan-2-one to the Primary Amine

The reduction of the nitrile group to a primary amine is a critical step. Catalytic hydrogenation is the most efficient method.[6] We present two highly effective protocols: a standard high-pressure hydrogenation and a milder chemical reduction that may be more accessible in a standard laboratory setting.

Protocol A: High-Pressure Catalytic Hydrogenation

This method uses hydrogen gas under pressure with Raney Nickel as the catalyst. The addition of ammonia is often used to suppress the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from imine intermediates reacting with the product amine.[7]

-

Catalyst Preparation: In a suitable high-pressure reactor (Parr autoclave), add a slurry of Raney Nickel (approx. 5-10% by weight of the nitrile) in a solvent like ethanol or methanol.

-

Safety Note: Raney Nickel is often pyrophoric and must be handled with care, typically as a slurry in water or alcohol.[8]

-

-

Reagent Addition: Add the crude 1-(2-cyanoethyl)azepan-2-one from Part 1, along with additional solvent (e.g., ethanol saturated with ammonia).

-

Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 500-1000 psi) and heat to 60-100 °C with vigorous stirring.

-

Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

-

Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake can be pyrophoric and should be kept wet and disposed of properly.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude 1-(3-aminopropyl)azepan-2-one as an oil.

Protocol B: Raney Nickel / Potassium Borohydride (KBH₄) Reduction

This method provides a mild and efficient alternative to high-pressure hydrogenation, using KBH₄ as a hydride source with Raney Nickel as a catalyst in an alcoholic solvent.[9][10] This procedure can be performed in standard laboratory glassware.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add dry ethanol.

-

Reagent Addition: Add potassium borohydride (KBH₄) and a slurry of Raney Nickel to the ethanol.[10]

-

Substrate Addition: While stirring vigorously, add the 1-(2-cyanoethyl)azepan-2-one.

-

Reaction: Stir the mixture vigorously at room temperature. The optimal molar ratio of substrate to Raney Ni to KBH₄ is approximately 1:1:4.[10] The reaction is typically complete within 1-2 hours and can be monitored by TLC.

-

Workup: Upon completion, filter the reaction mixture through Celite to remove the Raney Nickel catalyst.

-

Purification: Evaporate the solvent. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Table 2: Reagents for Nitrile Reduction (Protocol B)

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |

| 1-(2-Cyanoethyl)azepan-2-one | 166.22 | 0.1 | 16.6 g | Substrate |

| Raney Nickel | ~58.69 (as Ni) | ~0.1 | ~6.4 g (moist) | Catalyst |

| Potassium Borohydride (KBH₄) | 53.94 | 0.4 | 21.6 g | Reducing Agent |

| Dry Ethanol | - | - | 250 mL | Solvent |

Part 3: Preparation of 1-(3-Aminopropyl)azepan-2-one Oxalate

The crude amine product is often an oil and can be difficult to purify by other means. Formation of the oxalate salt allows for purification by crystallization and provides a stable, solid form of the compound.[11][12]

Experimental Workflow

Caption: Experimental workflow for oxalate salt formation.

Protocol: Oxalate Salt Formation and Purification

-

Dissolution: Dissolve the crude 1-(3-aminopropyl)azepan-2-one free amine in a minimal amount of a suitable solvent, such as isopropanol (IPA) or acetone.[3][4]

-

Acid Addition: In a separate flask, prepare a saturated solution of anhydrous oxalic acid in the same solvent.

-

Precipitation: Slowly add the oxalic acid solution dropwise to the stirred amine solution. The oxalate salt will begin to precipitate as a white solid.[3]

-

Crystallization: Once the addition is complete, continue stirring the resulting slurry for an additional 30-60 minutes. For maximum yield, the mixture can be cooled in an ice bath.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold solvent (IPA or ether) to remove any soluble impurities.

-

Drying: Dry the purified 1-(3-aminopropyl)azepan-2-one oxalate salt under vacuum to a constant weight. The final product should be a white, crystalline solid.[1]

Table 3: Reagents for Salt Formation

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |

| 1-(3-Aminopropyl)azepan-2-one | 170.25 | 0.1 | 17.0 g | Base |

| Oxalic Acid (anhydrous) | 90.03 | 0.1 | 9.0 g | Acid |

| Isopropanol (IPA) | - | - | ~200 mL | Solvent |

Safety and Handling

-

Acrylonitrile: Highly flammable, toxic by inhalation, ingestion, and skin contact, and a potential carcinogen.[13][14] All manipulations must be performed in a well-ventilated chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16]

-

ε-Caprolactam: Harmful if swallowed and causes skin and eye irritation.[17] Avoid breathing dust.

-

Raney Nickel: Can be pyrophoric, especially after use and when dry.[8] Always handle as a slurry and keep it wet. Do not allow the filter cake to dry in the air.

-

Hydrogen Gas: Extremely flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use in a well-ventilated area away from ignition sources.

-

Potassium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment.

References

-

Nitrile reduction - Wikipedia. [Link]

-

Wu, B., et al. (2008). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC. [Link]

-

Wu, B., et al. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. ARKAT USA, Inc. [Link]

-

Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology (RSC Publishing). [Link]

-

Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]

- US Patent US4375003A - Method for the hydrogenation of nitriles to primary amines.

-

Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive Methods Discourse. [Link]

-

Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst. PubMed. [Link]

-

Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]

-

Raney nickel - Wikipedia. [Link]

-

oxalic acid reaction with secondary amines. Sciencemadness.org. [Link]

-

Forming oxalte salts of amines. Sciencemadness.org. [Link]

-

Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Science Publishing Group. [Link]

-

Industrial Production Of ε-Caprolactam. Chemcess. [Link]

-

Caprolactam Safety Data Sheet. Capro. [Link]

-

ICSC 0092 - ACRYLONITRILE. International Chemical Safety Cards (ICSCs). [Link]

-

Acrylonitrile Hazard Summary. New Jersey Department of Health. [Link]

- US Patent US2857424A - Preparation of oxalic acid salts of phenylene diamines.

-

Substance Safety Data Sheet for Acrylonitrile. OSHA. [Link]

-

Reactive Processing of ε-caprolactam for Application in Thermoplastic Resin Transfer Moulding (TP-RTM). The University of Queensland. [Link]

-

Nylon 6 Production from Caprolactam (Continuous Process). Intratec.us. [Link]

-

On the synthesis of poly(ε‐caprolactam)—poly(butadiene‐co‐acrylonitrile) block copolymers for the reaction injection molding process. Scilit. [Link]

-

Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol. RJ Wave. [Link]

-

Purification procedure of compounds 1-3. ResearchGate. [Link]

Sources

- 1. CAS 24566-95-8: N-(3-Aminopropyl)caprolactam | CymitQuimica [cymitquimica.com]

- 2. N-(3-Aminopropyl)-EPSILON-caprolactam | 24566-95-8 [chemicalbook.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]

- 5. rjwave.org [rjwave.org]

- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 8. Raney nickel - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. sciencemadness.org [sciencemadness.org]

- 12. 1-(3-aminopropyl)azepan-2-one oxalate 95% | AChemBlock [achemblock.com]

- 13. ICSC 0092 - ACRYLONITRILE [chemicalsafety.ilo.org]

- 14. nj.gov [nj.gov]

- 15. fishersci.com [fishersci.com]

- 16. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]

- 17. hcccapro.co.kr [hcccapro.co.kr]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Aminopropyl)azepan-2-one Oxalate

Welcome to the technical support center for the synthesis of 1-(3-Aminopropyl)azepan-2-one Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve reaction yields, and troubleshoot common experimental hurdles. My approach is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis is typically approached via a three-stage process: (1) a base-catalyzed cyanoethylation of ε-caprolactam, (2) reduction of the resulting nitrile intermediate, and (3) formation of the oxalate salt. Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide is structured to address these challenges head-on.

Section 1: Overall Synthesis Workflow

The journey from readily available starting materials to the final crystalline oxalate salt is a sequential process. Understanding the flow is critical for identifying potential bottlenecks in your experiment.

Caption: Overall Synthesis Workflow.

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter. Each problem is broken down by symptom, potential causes, and actionable solutions.

Problem 1: Low or No Yield in Step 1 (Cyanoethylation)

Symptom: TLC or GC-MS analysis shows a large amount of unreacted ε-caprolactam and minimal formation of the desired 1-(3-cyanopropyl)azepan-2-one intermediate.

| Potential Cause | Scientific Rationale | Recommended Solution |

| Inactive Base Catalyst | The cyanoethylation is a Michael addition, which requires a base to deprotonate the lactam nitrogen, creating the nucleophile that attacks acrylonitrile.[1] An old or hydrated base (e.g., KOH, NaOH) will be ineffective. | Use freshly crushed or newly purchased potassium hydroxide. Consider using a stronger base like sodium hydride (NaH) if yields remain low, though this requires more stringent anhydrous conditions. |

| Premature Polymerization of Acrylonitrile | Acrylonitrile is highly susceptible to anionic polymerization, especially in the presence of a base and at elevated temperatures.[2] This competitive side reaction consumes the reagent and generates polymeric waste. | Add the acrylonitrile dropwise to the heated mixture of caprolactam and base. This keeps the instantaneous concentration of acrylonitrile low, favoring the desired 1:1 addition over polymerization. |

| Insufficient Temperature | The nucleophilicity of the deprotonated lactam is relatively low. The reaction often requires thermal energy to overcome the activation barrier for the C-N bond formation. | Ensure the reaction temperature is maintained according to the protocol (typically in the range of 60-80°C). Monitor the internal temperature of the reaction, not just the heating mantle setting. |

| Reversibility (Retro-Michael) | The cyanoethylation reaction can be reversible under certain conditions, especially with prolonged heating in the presence of a strong base.[1] | Once the reaction has reached completion (as monitored by TLC/GC), cool it down and proceed with the workup promptly. Avoid unnecessarily long reaction times. |

Problem 2: Complications During Step 2 (Nitrile Reduction)

Symptom: Analysis of the crude product post-reduction shows the presence of the starting nitrile, or the formation of secondary/tertiary amine byproducts.

| Potential Cause | Scientific Rationale | Recommended Solution |

| Inactive Catalyst (e.g., Raney Nickel) | Catalytic hydrogenation relies on the active sites of the metal catalyst. Raney Nickel is particularly susceptible to deactivation by oxidation if allowed to dry or by poisoning from sulfur or other impurities.[3] | Use a fresh slurry of high-activity Raney Nickel. Ensure the catalyst is never exposed to air after being washed free of its storage solution.[3] If catalyst poisoning is suspected, consider purifying the nitrile intermediate by vacuum distillation before reduction. |

| Formation of Secondary/Tertiary Amines | The initially formed primary amine can react with the imine intermediate, which is formed during the reduction process. This leads to the formation of secondary and subsequently tertiary amine impurities.[4] | The addition of ammonia (often as a solution in the alcohol solvent, e.g., ethanolic ammonia) suppresses this side reaction.[4][5] Ammonia competes for the imine intermediate, shifting the equilibrium away from the formation of secondary amines. |

| Incomplete Reaction | The reduction may stall due to insufficient hydrogen pressure, inadequate reaction time, or poor mixing, which limits the interaction between the substrate, catalyst, and hydrogen. | Ensure the reaction vessel is properly sealed and can maintain the required hydrogen pressure (typically 50-100 psi). Use vigorous stirring to keep the catalyst suspended. If the reaction stalls, consider carefully filtering and adding a fresh portion of the catalyst. |

| Difficult Catalyst Removal | Finely divided catalysts like Raney Nickel can be challenging to remove completely by simple filtration, leading to metal contamination in the final product.[6] | Filter the reaction mixture through a pad of Celite®. This provides a fine filtration medium that effectively traps the catalyst particles. Ensure the Celite pad is kept wet with the reaction solvent during filtration to prevent the pyrophoric catalyst from drying out.[3] |

Problem 3: Difficulty in Oxalate Salt Formation & Isolation

Symptom: Upon addition of oxalic acid solution to the free amine, the product either fails to precipitate, or it separates as a viscous, unfilterable oil or gel.

| Potential Cause | Scientific Rationale | Recommended Solution |

| Presence of Water | Water can interfere with crystallization by solvating the ions and preventing the formation of a well-ordered crystal lattice, often leading to oils or hydrated, gummy solids.[7] | Ensure the free amine is thoroughly dried before use. Use anhydrous solvents (e.g., isopropanol, ethanol) for both the amine and the oxalic acid. If the amine was extracted from an aqueous solution, dry the organic layer extensively with a drying agent like Na₂SO₄ or MgSO₄. |

| Incorrect Stoichiometry | An excess of either the amine or oxalic acid can act as an impurity, disrupting the crystal lattice and inhibiting precipitation. The 1:1 salt is the desired crystalline form. | Use a precise 1:1 molar ratio of the free amine to oxalic acid. It is critical to accurately determine the concentration of the crude amine solution or the mass of the purified amine before calculating the required amount of oxalic acid. |

| Rapid Precipitation/Cooling | Adding the oxalic acid solution too quickly or crash-cooling the solution can lead to rapid, uncontrolled precipitation, trapping impurities and solvent, resulting in a poorly crystalline or amorphous solid. | Add the oxalic acid solution dropwise to the stirred amine solution. After addition is complete, allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator to complete crystallization. |

| Product "Oiling Out" | The initial precipitate may be an oil because its melting point is below the temperature of the solution. This is common if the concentration is too high or the solvent is not ideal. | If the product oils out, try gently heating the mixture to redissolve it and then allow it to cool more slowly. Alternatively, add a co-solvent in which the salt is less soluble (e.g., diethyl ether, heptane) dropwise to the stirred, slightly warmed mixture to induce crystallization. Trituration (stirring/grinding the oil with a non-polar solvent) can also sometimes induce solidification.[8] |

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the base-catalyzed cyanoethylation of ε-caprolactam?

This reaction is a classic example of a Michael addition (or conjugate addition).[9] The base (B:) removes the acidic proton from the lactam nitrogen to form a nucleophilic amide anion. This anion then attacks the electron-deficient β-carbon of acrylonitrile. The resulting carbanion is then protonated by the conjugate acid of the base (HB) to yield the final product.

Q2: Which reduction method is best for converting the nitrile to the primary amine in Step 2?

Several methods can be employed, each with its own advantages and disadvantages. The choice often depends on available equipment and safety considerations.

| Method | Reagents | Pros | Cons |

| Catalytic Hydrogenation | Raney Ni, H₂ (gas) | High yield, clean reaction, inexpensive.[10] | Requires specialized high-pressure hydrogenation equipment. Catalyst can be pyrophoric and difficult to filter.[3] |

| Hydride Reduction | Lithium Aluminum Hydride (LAH) | Effective and often faster than hydrogenation. | Highly reactive and pyrophoric; requires strictly anhydrous conditions and careful quenching. Can be expensive for large-scale work. |

| Borane Reduction | Borane-THF (BH₃·THF) or Borane-DMS (BH₃·SMe₂) | Milder than LAH, good for sensitive substrates. | BH₃·THF has limited stability; BH₃·SMe₂ has a strong, unpleasant odor.[4] |

For this specific synthesis, catalytic hydrogenation with Raney Nickel is a common and cost-effective industrial method, provided the necessary equipment is available.

Q3: Why is it critical to use anhydrous conditions for the oxalate salt formation?

The formation of a crystalline salt relies on the creation of an ordered ionic lattice. Water is a highly polar solvent that can effectively solvate both the ammonium cation and the oxalate anion. This solvation shell interferes with the ions fitting into the crystal lattice, often resulting in the formation of a non-crystalline oil or a hydrated, sticky solid which is difficult to handle and purify.[7]

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

-

¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure of the compound by showing the expected proton and carbon signals and their respective integrations and multiplicities.[11][12]

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates the components of the mixture and provides the mass of the parent ion, confirming the molecular weight of the free base (170.25 g/mol ).[13]

-

Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.

-

Titration: An acid-base titration can be used to determine the purity of the final oxalate salt.[14]

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. Always use appropriate personal protective equipment (PPE) and consult Safety Data Sheets (SDS) for all reagents.

Protocol 1: Synthesis of 1-(3-Cyanopropyl)azepan-2-one

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ε-caprolactam (1.0 eq) and powdered potassium hydroxide (0.05 eq).

-

Heat the mixture to 70°C with stirring until the caprolactam is molten and the base is well-dispersed.

-

Add acrylonitrile (1.1 eq) dropwise via an addition funnel over 1 hour, maintaining the internal temperature between 70-80°C. The reaction is exothermic.[2]

-

After the addition is complete, continue stirring at 80°C for 3-4 hours. Monitor the reaction progress by TLC or GC.

-

Cool the reaction mixture to room temperature. Neutralize the catalyst by adding a small amount of acetic acid.

-

The crude product can be purified by vacuum distillation to yield 1-(3-cyanopropyl)azepan-2-one as a colorless to pale yellow oil.

Protocol 2: Reduction to 1-(3-Aminopropyl)azepan-2-one

-

Set up a high-pressure hydrogenation reactor (e.g., a Parr shaker).

-

In a suitable vessel, dissolve the 1-(3-cyanopropyl)azepan-2-one (1.0 eq) in 7N ammoniacal ethanol (approx. 5-10 mL per gram of nitrile).

-

Carefully add a slurry of Raney Nickel (approx. 10-20% by weight of the nitrile) to the solution under an inert atmosphere (e.g., Argon).

-

Transfer the mixture to the hydrogenation reactor. Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 50-100 psi.

-

Heat the mixture to 40-50°C and shake vigorously. Monitor the reaction by observing the drop in hydrogen pressure.

-

Once hydrogen uptake ceases (typically 4-8 hours), cool the reactor, vent the hydrogen, and purge with nitrogen.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the Raney Nickel to dry on the filter paper as it is pyrophoric. [3]

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-aminopropyl)azepan-2-one free base as a viscous liquid.

Protocol 3: Formation of 1-(3-Aminopropyl)azepan-2-one Oxalate

-

Dissolve the crude amine free base (1.0 eq) in anhydrous isopropanol (IPA) (approx. 5 mL per gram of amine).

-

In a separate flask, prepare a saturated solution of anhydrous oxalic acid (1.0 eq) in anhydrous IPA. This may require gentle warming.

-

Slowly add the oxalic acid solution to the stirred amine solution at room temperature. A white precipitate should begin to form.

-

After the addition is complete, continue stirring for 1 hour at room temperature.

-

Cool the mixture in an ice bath for another 1-2 hours to maximize precipitation.

-

Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous IPA, followed by diethyl ether.

-

Dry the product in a vacuum oven at 40-50°C to a constant weight.

Section 5: Troubleshooting Decision Logic

When faced with a low final yield, a systematic approach is necessary to identify the root cause. The following decision tree can guide your troubleshooting process.

Caption: Troubleshooting Decision Tree.

References

-

User "Vesp" contribution on Sciencemadness Discussion Board. (2015). What is a best way to purify a viscous organic liquid product other than column chromatography? ResearchGate.

-

Wikipedia. (n.d.). Cyanoethylation. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved February 15, 2026, from [Link]

-

Gheorghiu, M. D., & Dănilă, G. (2002). N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(ii), 56-63.

-

Peptideweb.com. (n.d.). Synthesis protocols. Retrieved February 15, 2026, from [Link]

-

User contributions on Sciencemadness Discussion Board. (2009). Forming oxalte salts of amines.

-

Reddit community r/chemistry. (2018). Nitrile reduction issues.

-

The Organic Chemist. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube. [Link]

-

Bruson, H. A. (1942). Cyanoethylation. Organic Reactions, 5, 79-135.

-

Legrand, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 205–212. [Link]

-

Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC, 2008(13), 94-99.

-

Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Retrieved February 15, 2026, from [Link]

-

Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Retrieved February 15, 2026, from [Link]

-

Rajasekaran, A., & Thanuja, J. (2008). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 20(1), 1-12.

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]

-

Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23.

-

Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23.

-

De, C. K., & Seayad, J. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 609–643. [Link]

-

Liu, Y., et al. (2024). Discovery of l-Lysine Dioxalate (LH1513) as a Novel Inhibitor of Calcium Oxalate Crystallization for Hyperoxaluria. ACS Medicinal Chemistry Letters. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.

-

Feature-Tec. (n.d.). Amine Filtration in Desulfurization. Retrieved February 15, 2026, from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.

-

Knight, J., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7), 3206. [Link]

- Google Patents. (1967).

-

Knight, J., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. [Link]

-

De, C. K., & Seayad, J. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 609–643.

-

Canadian Soil Information Service. (1984). Analytical methods manual.

-

Crombie, L., et al. (1993). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (1), 41-48. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved February 15, 2026, from [Link]

-

Li, G., et al. (2019). One-pot synthesis of β-lactams by the Ugi and Michael addition cascade reaction. Organic & Biomolecular Chemistry, 17(39), 8919-8926. [Link]

-

Kundrapu, S., & Surukonti, S. R. (2023). TBAT-Catalyzed Deoxygenative Reduction of Tertiary Amides to Amines. Organic Letters, 25(25), 4610–4614. [Link]

-

Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Asadollahi, M., et al. (2017). Analytical procedures and methods validation for oxalate content estimation. Avicenna journal of medical biotechnology, 9(1), 38–43.

-

Homi Bhabha National Institute. (n.d.). Michael Addition Reaction for the Synthesis of Functionalized Organic Molecules and their Applications.

-

Hadjieva, B. P., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2024(4), M1914. [Link]

-

Shapiro, Y. E. (n.d.). Analysis of Chain Microstructure by 1H and 13C NMR Spectroscopy. ISMAR.

-

Aapptec. (n.d.). Synthesis Notes. Retrieved February 15, 2026, from [Link]

-

Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. Retrieved February 15, 2026, from [Link]

Sources

- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. echemi.com [echemi.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. mdpi.com [mdpi.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 1-(3-Aminopropyl)azepan-2-one Oxalate Production

The following technical guide addresses the scale-up production of 1-(3-Aminopropyl)azepan-2-one oxalate , focusing on the industrial "Cyanoethylation-Hydrogenation-Salting" pathway. This route is the standard for generating aminopropyl-functionalized lactams but presents distinct thermodynamic and kinetic challenges at scale.

Troubleshooting, Optimization, and Scale-Up Protocols

Version: 2.1 | Status: Active | Audience: Process Chemists & Engineers

Process Overview & Logic

The synthesis of 1-(3-Aminopropyl)azepan-2-one oxalate (hereafter APA-Ox ) typically proceeds via a three-stage cascade. Understanding the mechanistic causality at each stage is vital for troubleshooting.

-

Stage 1: Michael Addition (Cyanoethylation)

-

Reaction: Azepan-2-one (Caprolactam) + Acrylonitrile

1-(2-Cyanoethyl)azepan-2-one. -

Criticality: Exotherm control and preventing acrylonitrile polymerization.

-

-

Stage 2: Nitrile Hydrogenation

-

Reaction: 1-(2-Cyanoethyl)azepan-2-one +

-